6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine
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Overview
Description
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, diethyl groups at the N,N positions, and a methylthio group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as ethyl acetoacetate and guanidine.
Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Alkylation: The N,N-diethyl groups are introduced through an alkylation reaction using diethylamine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Thiomethylation: The methylthio group is introduced at the 2nd position using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Disrupt Cellular Processes: The compound can interfere with DNA replication, protein synthesis, and other essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
Uniqueness
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14ClN3S |
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Molecular Weight |
231.75 g/mol |
IUPAC Name |
6-chloro-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3S/c1-4-13(5-2)8-6-7(10)11-9(12-8)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
OLTTVXXDXFNQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)SC)Cl |
Origin of Product |
United States |
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